7-Hydroxyquinoline chemical and physical properties
7-Hydroxyquinoline chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and spectral characteristics. Quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams of synthetic pathways are provided to facilitate understanding.
Chemical and Physical Properties
7-Hydroxyquinoline, also known as 7-quinolinol, is characterized by a quinoline (B57606) structure with a hydroxyl group substituted at the 7-position.[1] It typically appears as a light beige to pale brown or light yellow to brown crystalline powder.[2][3][4][5] This compound serves as a crucial precursor in the synthesis of a variety of functional molecules, including quinolinium dyes.[6]
Quantitative Physicochemical Data
The fundamental physicochemical properties of 7-Hydroxyquinoline are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [1][3][4][7] |
| Molecular Weight | 145.16 g/mol | [2][3][4][7] |
| Melting Point | 239 - 244 °C | [3][4][7][8] |
| Boiling Point | 312.954 °C at 760 mmHg | [7][8] |
| Density | 1.26 g/cm³ | [7][8] |
| Water Solubility | 454.3 mg/L at 20 °C | [4][7] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, DMSO, and Methanol.[1][4][5] | |
| pKa (at 20 °C) | pK₁: 5.48 (+1), pK₂: 8.85 (0) | [4][7] |
| LogP | 1.94040 | [7] |
| Flash Point | 143.07 °C | [7][8] |
| Vapor Pressure | 1.7 x 10⁻⁷ mmHg at 25 °C | [7] |
| Refractive Index | 1.642 | [7] |
Structural Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 580-20-1 | [1][4][7] |
| InChI | InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | [1][2][4] |
| InChIKey | XCRPPAPDRUBKRJ-UHFFFAOYSA-N | [1][2][4] |
| SMILES | OC1=CC2=C(C=C1)C=CC=N2 | [1] |
| Synonyms | 7-Quinolinol, NSC 87630, quinolin-7-ol | [1][3] |
Synthesis of 7-Hydroxyquinoline
Several synthetic routes for 7-Hydroxyquinoline have been established. The selection of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability.
Modified Skraup-Doebner-von Miller Reaction
A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. For the synthesis of 7-hydroxyquinoline, 3-aminophenol (B1664112) is used as the starting material.[6] An efficient one-pot procedure has been developed starting from 3-N-tosylaminophenol, which avoids the isolation of intermediates and reduces exposure to toxic acrolein.[6][9]
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Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in dichloromethane (B109758) at -4 °C, tosyl chloride is added portionwise, maintaining the temperature below 5 °C. The solution is stirred at 0-5 °C for 1 hour and then at ambient temperature for 16 hours. Water and hydrochloric acid are then added for workup.[9]
-
Reaction with Acrolein: To a stirred solution of N-tosyl-3-aminophenol and diisopropylethylamine in ethanol cooled to -7 °C, acrolein is added over 1 hour, maintaining a batch temperature of -5 to -10 °C. The mixture is aged at -2 to -10 °C for 4 hours.[9]
-
Cyclization and Hydrolysis: A solution of 6 N HCl is added to the reaction mixture, which is then warmed to 20 °C and stirred for 16 hours. The mixture is further heated to 45 °C and stirred for 4 hours.[9]
-
Deprotection and Isolation: A portion of the resulting solution is cooled to -6 °C, and solid potassium hydroxide (B78521) is added. The mixture is heated at reflux for 24 hours. After cooling, toluene (B28343) and water are added. The pH is adjusted to 7 with 5 N HCl. The resulting solid is isolated by filtration.[9]
Copper-Catalyzed Hydroxylation
Another effective route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline (B152726) can be converted to 7-hydroxyquinoline via a copper-catalyzed hydroxylation reaction.[6]
-
In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).
-
Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol).
-
Stir the mixture evenly and heat at 130 °C for 6 hours.
-
After cooling, adjust the pH to 8 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
The extract is then concentrated and purified by column chromatography to yield 7-hydroxyquinoline.
Spectral Information
The structural elucidation and characterization of 7-Hydroxyquinoline are routinely performed using various spectrometric methods.
Mass Spectrometry (MS)
GC-MS analysis of 7-Hydroxyquinoline shows a prominent molecular ion peak at m/z 145, corresponding to its molecular weight.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the structure and purity of 7-Hydroxyquinoline. While detailed spectral data is not provided in the cited sources, these techniques are standard for the characterization of such organic molecules.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 7-Hydroxyquinoline, particularly the O-H stretching of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoline ring.[11][12]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 7-Hydroxyquinoline derivatives exhibits absorption maxima (λmax) that are influenced by the solvent and substituents. For instance, a derivative, PB-22 7-hydroxyquinoline isomer, shows λmax at 216 and 293 nm.[13] The electronic transitions in the molecule give rise to these absorptions.[11][14]
Applications and Biological Relevance
7-Hydroxyquinoline is a versatile compound with a range of applications:
-
Chemical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1][6] For example, it is a precursor for some compounds with potential biological activity.[15]
-
Coordination Chemistry: The ability of 7-Hydroxyquinoline to form complexes with metal ions makes it a useful ligand in coordination chemistry.[1]
-
Analytical Chemistry: It can be used as a reagent in analytical chemistry.[1]
-
Biological Activity: Studies have indicated that 7-Hydroxyquinoline and its derivatives may possess antimicrobial and antioxidant properties.[1] Some derivatives have been investigated for their interaction with biological targets like epidermal growth factor (EGF) receptors.[16]
Safety and Handling
7-Hydroxyquinoline is considered hazardous and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical goggles.[17] A respirator may be necessary depending on workplace conditions.[17]
-
First Aid: In case of contact, flush the affected area with plenty of water.[3][17] If inhaled, move to fresh air.[3][17] Seek medical attention if symptoms persist.[3][17]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[4][7][17]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[3][17][18]
References
- 1. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 2. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 7-Hydroxyquinoline | 580-20-1 [chemicalbook.com]
- 5. 7-Hydroxyquinoline | 580-20-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Hydroxyquinoline|lookchem [lookchem.com]
- 8. 7-Hydroxyquinoline, CAS No. 580-20-1 - iChemical [ichemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lehigh.edu [lehigh.edu]
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- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 16. 7-Hydroxyquinoline-(1H)-2-one | 70500-72-0 | FH24500 [biosynth.com]
- 17. 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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